molecular formula C22H25N3O4S B2588672 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034255-93-9

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2588672
M. Wt: 427.52
InChI Key: WCBLEGAJAOGWER-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Processes

The synthesis of related compounds demonstrates the utility of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in various chemical reactions and processes. For example, a simple and high-yield synthesis method for benzamides, which could be related to the target compound, involves starting from basic organic acids and employing N-hydroxysuccinimide/dicyclohexyl-carbodiimide as an activating system, showing the versatility in synthesizing complex molecules (Bobeldijk et al., 1990).

Pharmacological Characterization

In pharmacology, the study of similar compounds provides insights into the development of selective inhibitors for specific receptors. For instance, pharmacological characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, a compound with a structural resemblance, highlights its potential as a selective κ-opioid receptor antagonist with implications in treating depression and addiction disorders (Grimwood et al., 2011).

HDAC Inhibition and Cancer Therapy

The design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as a histone deacetylase (HDAC) inhibitor highlight the therapeutic potential of structurally related benzamides in cancer treatment. This compound exhibits isotype-selective inhibition of HDACs, blocking cancer cell proliferation and inducing apoptosis, demonstrating the significant role of these molecules in developing anticancer drugs (Zhou et al., 2008).

Alzheimer's Disease Phenotypes Amelioration

Research into 5-aroylindolyl-substituted hydroxamic acids, such as N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide, uncovers their effectiveness in selectively inhibiting histone deacetylase 6 (HDAC6). These compounds can reduce tau protein phosphorylation and aggregation, offering a promising avenue for Alzheimer's disease treatment (Lee et al., 2018).

properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-24-13-10-17-14-18(6-9-20(17)24)21(26)15-23-22(27)16-4-7-19(8-5-16)30(28,29)25-11-2-3-12-25/h4-10,13-14,21,26H,2-3,11-12,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLEGAJAOGWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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